N-(Methyl-d3) Trimetazidine Dihydrochloride
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Overview
Description
N-(Methyl-d3) Trimetazidine Dihydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of trimetazidine, a drug known for its anti-ischemic properties, particularly in the treatment of angina pectoris . The compound’s molecular formula is C15H23D3Cl2N2O3, and it has a molecular weight of 356.3 .
Preparation Methods
The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield.
Chemical Reactions Analysis
N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Methyl-d3) Trimetazidine Dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of trimetazidine.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride is similar to that of trimetazidine. It inhibits the enzyme 3-ketoacyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, the compound shifts energy production from fatty acid oxidation to glucose oxidation, thereby reducing the production of acidic metabolites that exacerbate ischemic conditions . This mechanism helps protect cells from ischemic damage and improves cellular energy efficiency.
Comparison with Similar Compounds
N-(Methyl-d3) Trimetazidine Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, which lacks the deuterium labeling.
N-(Methyl-d3) Trimetazidine: The non-dihydrochloride form of the compound.
Other deuterated analogs: Compounds with similar structures but different deuterium labeling patterns.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways.
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
283.38 g/mol |
IUPAC Name |
1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3 |
InChI Key |
SQQDLCAQLUXIPC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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